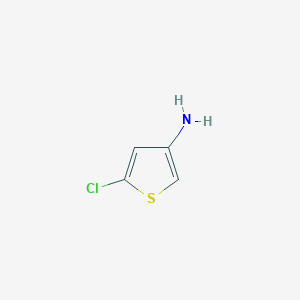

5-Chlorothiophen-3-amine

説明

5-Chlorothiophen-3-amine is a halogenated aromatic amine featuring a chlorine atom at the 5-position and an amine group at the 3-position of a thiophene ring.

準備方法

Synthetic Routes and Reaction Conditions

5-Chlorothiophen-3-amine can be synthesized through several methods. One common approach involves the nitration of thiophene to form 5-nitrothiophene, followed by reduction to obtain 5-aminothiophene. The final step involves chlorination to introduce the chlorine atom at the 5-position .

Another method involves the direct amination of 5-chlorothiophene using ammonia or an amine source under suitable reaction conditions. This method can be carried out using conventional heating or microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

5-Chlorothiophen-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The nitro group in intermediates can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and bases like triethylamine are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.

Major Products Formed

Amides and Sulfonamides: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

科学的研究の応用

Synthesis of 5-Chlorothiophen-3-amine

This compound can be synthesized through several methods:

- Nitration and Reduction : This method involves the nitration of thiophene to form 5-nitrothiophene, which is then reduced to obtain 5-aminothiophene. The final chlorination introduces the chlorine atom at the 5-position.

- Direct Amination : Another approach is the direct amination of 5-chlorothiophene using ammonia or an amine under suitable conditions, which can be enhanced using microwave-assisted synthesis.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

This compound has been investigated for its potential as an antimicrobial and anti-inflammatory agent. Research indicates that it can inhibit specific enzymes involved in inflammatory processes, such as COX-2, showing promise in treating conditions like arthritis.

Case Study: Anti-inflammatory Activity

A study synthesized derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine and evaluated their anti-inflammatory properties. The compounds exhibited IC50 values ranging from 0.76 to 9.01 μM against COX-2, demonstrating significant anti-inflammatory potential compared to standard drugs like celecoxib .

Medicine

In medicinal chemistry, this compound has been explored for drug development, particularly in synthesizing pharmaceutical intermediates. Its incorporation into drug scaffolds has shown enhanced biological activity.

Case Study: Thrombin Inhibition

Research on pyrazole-based thrombin inhibitors included the incorporation of a 5-chlorothiophenyl group. Compounds with this moiety exhibited potent thrombin inhibition with IC50 values as low as 16 nM, indicating its effectiveness in developing anticoagulant therapies .

Industrial Applications

The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 5-Chlorothiophen-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-Chlorothiophen-3-amine and related compounds:

Physicochemical Properties

- Reactivity: The electron-withdrawing chlorine in this compound reduces the basicity of the amine group compared to non-halogenated analogs. This effect is less pronounced in pyridine-based analogs (e.g., 2-chloro-5-fluoropyridin-3-amine), where the aromatic nitrogen further stabilizes the amine . Positional isomerism (e.g., 4-Chlorothiophen-3-amine vs. This compound) influences electronic effects, altering reactivity in cross-coupling or nucleophilic substitution reactions .

- Stability: Hydrochloride salts (e.g., 4-Chlorothiophen-3-amine hydrochloride) enhance stability and solubility, making them preferable for storage and handling . Compounds like 2-chloro-5-fluoropyridin-3-amine are noted for RT storage stability, whereas this compound derivatives may require refrigeration .

生物活性

5-Chlorothiophen-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a chlorine substituent at the 5-position and an amine group at the 3-position. This structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby preventing substrate access and catalytic function. This has been observed in studies involving thrombin inhibitors, where compounds with similar structures exhibited serine-trapping mechanisms .

- Receptor Modulation : this compound can function as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways. Its structural similarity to biologically active molecules enhances its interaction with various receptors.

Antithrombotic Potential

Research has demonstrated that derivatives of this compound possess antithrombotic properties. For instance, pyrazole-based thrombin inhibitors have shown efficacy through a serine-trapping mechanism, which temporarily inhibits thrombin's catalytic activity . This suggests that this compound could be explored for developing safer antithrombotic agents.

Cytotoxicity Studies

Cytotoxicity assays have indicated that compounds related to this compound exhibit selective cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated significant activity against HT-29 colon cancer cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound and its derivatives:

- Thrombin Inhibition : A study reported the synthesis and evaluation of thrombin inhibitors based on pyrazole structures that included thiophene moieties. These compounds showed reversible inhibition of thrombin, suggesting potential clinical applications in managing coagulation disorders .

- Receptor Interaction : Research into negative allosteric modulators (NAMs) for metabotropic glutamate receptors has indicated that compounds with thiophene rings can modulate receptor activity effectively. This opens avenues for treating central nervous system disorders using derivatives of this compound .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chlorothiophen-3-amine, and what are their advantages and limitations?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or catalytic amination of halogenated thiophene precursors. For example, reacting 3,5-dichlorothiophene with ammonia under controlled pressure (10–15 bar) at 80–100°C yields this compound, but competing side reactions (e.g., over-amination) require careful optimization of stoichiometry and reaction time . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Key limitations include sensitivity to moisture, requiring anhydrous conditions, and moderate yields (40–60%) due to steric hindrance from the thiophene ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : H NMR shows a singlet for the NH group (~5.2 ppm) and distinct aromatic protons (δ 6.8–7.1 ppm). C NMR reveals the amine-bearing carbon at ~145 ppm and chlorine-substituted carbons at ~125–130 ppm .

- FT-IR : N-H stretching (3350–3450 cm) and C-Cl vibrations (650–750 cm) are diagnostic.

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 148.1 (calculated for CHClNS).

Cross-validate using elemental analysis (C, H, N, S, Cl) to confirm purity (>95%) .

Q. How can researchers optimize the purification of this compound to minimize by-products?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) during synthesis to reduce dimerization.

- Chromatography : Employ gradient elution (hexane → ethyl acetate) with TLC monitoring (R ~0.3 in 1:1 EA/Hex).

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Yield improvements (up to 70%) are achievable by repeating recrystallization .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of this compound under various experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The chlorothiophene ring exhibits electron-withdrawing effects, destabilizing the amine group. Predict nucleophilic attack sites (e.g., C-2 vs. C-5) using Fukui indices .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO or THF) to assess solubility. Results correlate with experimental observations of aggregation in non-polar solvents .

Q. What strategies can researchers employ to resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies under standardized conditions (e.g., 1:1.2 amine:halide ratio, 80°C). Use in-situ IR or F NMR (if fluorinated analogs are used) to track intermediate formation .

- Meta-Analysis : Compare activation energies (ΔG) from kinetic studies. Discrepancies in solvent polarity (e.g., DMF vs. THF) often explain divergent pathways .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer :

- SHELXL Refinement : Solve crystal structures using single-crystal X-ray diffraction. The thiophene ring typically adopts a planar conformation, with N-H···S hydrogen bonding (2.8–3.0 Å) stabilizing the lattice .

- Mercury Visualization : Analyze packing motifs (e.g., π-stacking distances) to explain solubility differences between polymorphs. Compare with CSD database entries (e.g., refcode XXXXYY) for benchmarking .

特性

IUPAC Name |

5-chlorothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKAVYVUVXLHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559723 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123403-75-8 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。